molecular formula C17H15N3O2 B15002122 N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

Cat. No.: B15002122
M. Wt: 293.32 g/mol
InChI Key: QVNFOIRLWQUCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide, also known as QN523, is a novel small-molecule compound identified from a phenotypic screen as a potent cytotoxic agent with significant research value in oncology, particularly for pancreatic cancer . This quinolin-8-yl-nicotinamide derivative exhibits potent in vitro cytotoxicity against a panel of 12 cancer cell lines. An optimization campaign demonstrated that QN523 shows significant in vivo efficacy in a pancreatic cancer xenograft model, positioning it as a promising lead compound for a disease with a clear unmet medical need . Mechanistic studies indicate that the anti-cancer activity of QN523 is linked to the induction of cellular stress responses and autophagy. Treatment with QN523 significantly increases the expression of genes implicated in the stress response pathway, including HSPA5, DDIT3, TRIB3, and ATF3 . Concurrently, a significant increase in the expression of autophagy-related genes such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B is observed, implicating autophagy as a major mechanism of action for this compound . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)12-6-8-18-9-7-12)13-4-3-5-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21)

InChI Key

QVNFOIRLWQUCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Key Observations:

  • PI3Kα Inhibition: Compound 14d () demonstrates that the incorporation of a morpholino-thiopyrano[4,3-d]pyrimidinyl group enhances kinase inhibition, likely through interactions with the ATP-binding pocket .
  • Anti-inflammatory Activity : Compound 5d () highlights the importance of electron-withdrawing substituents (e.g., 4-Cl on phenyl) in improving activity, as shown by 3D-QSAR models .
  • Substituent Effects : The adamantyl group in increases molecular rigidity and lipophilicity, which may influence bioavailability.

Key Observations:

  • Quinoline vs. Heterocyclic Replacements: Compounds like 14d (morpholino-thiopyrano-pyrimidine) and 5d (thiazolidinone) replace the quinoline core but retain pyridine-4-carboxamide, suggesting flexibility in scaffold design .
  • Synthetic Accessibility : Sonication () and coupling reactions () are common methods for introducing carboxamide groups .

SAR and 3D-QSAR Studies

and provide 3D-QSAR models for anti-inflammatory pyridine-4-carboxamide derivatives. Key findings include:

  • Electrostatic Contributions : Negative charges at the 4-position of the phenyl ring (e.g., 4-Cl in 5d) enhance activity .
  • Steric Effects: Bulky substituents on the thiazolidinone ring improve binding to inflammatory targets .

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of approximately 242.28 g/mol. The structure features an 8-methoxy group and a 2-methyl substitution on the quinoline ring, enhancing its biological activity and therapeutic potential .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines, including those from the NCI-60 panel. It has been shown to induce apoptosis in cancer cells through the activation of specific pathways .
  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes, modulating biochemical pathways crucial for cancer progression .
  • Fluorescent Properties : The compound has been investigated as a fluorescent probe for biological imaging, indicating its potential in diagnostic applications .

The mechanism involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity and affecting cellular processes:

  • Enzyme Interaction : It binds to the active site of enzymes, disrupting their function and leading to altered metabolic pathways.
  • Membrane Interaction : The compound can interact with cellular membranes, affecting their fluidity and permeability, which may enhance its therapeutic effects .

Case Studies and Experimental Data

Several studies have documented the biological activity and potential applications of this compound:

StudyFindings
Demonstrated significant anticancer activity against multiple cell lines with IC50 values indicating strong efficacy.
Showed correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1) expression across cancer cell lines, suggesting a mechanism linked to oxidative stress pathways.
Investigated as a fluorescent probe; exhibited promising results in imaging applications due to its structural properties.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-hydroxyquinoline-4-carboxamideHydroxy group instead of methoxyEnhanced chelation properties
6-methoxyquinoline-4-carboxamideDifferent position of methoxyVarying biological activity due to structural changes
Pyridine-3-carboxamideLacks quinoline moietyLimited range of biological activities compared to the target compound

This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.

Q & A

Q. What synthetic methodologies are effective for preparing N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 8-methoxy-2-methylquinolin-4-amine with pyridine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Evidence from analogous syntheses suggests using dichloromethane or THF as solvents at 0–25°C for 12–24 hours, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Ultrasound-assisted methods (e.g., 40 kHz, 30–60 min) can enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Key absorption bands include ν(C=O) at ~1670–1620 cm⁻¹ and ν(NH) at ~3220 cm⁻¹ .
  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.0–8.5 ppm) and NH groups (δ ~11.0 ppm, exchangeable with D₂O) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z 337.3 for C₁₉H₁₇N₃O₂) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Screen for bioactivity using in vitro assays tailored to hypothesized targets (e.g., enzyme inhibition, antimicrobial activity). For example:
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. What computational strategies, such as 3D-QSAR or molecular docking, are suitable for predicting structure-activity relationships (SAR) of pyridine-4-carboxamide derivatives?

  • Methodological Answer :
  • 3D-QSAR : Use software like VLife MDS to align molecules, generate comparative molecular field analysis (CoMFA) models, and validate with leave-one-out cross-validation. Input experimental IC₅₀ values (log-transformed) as dependent variables .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., MEK kinases). Optimize docking parameters using crystallographic data from the Protein Data Bank .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address these?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (≥0.8 Å) is critical for resolving methoxy and methyl groups. Use synchrotron sources for weak scatterers.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, apply TWIN/BASF commands to model twin domains .
  • Validation : Check R-factors (R₁ < 0.05) and Flack parameter to confirm absolute configuration .

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in rodent serum) and metabolic profiling (LC-MS/MS) to identify degradation products .
  • Dose Optimization : Adjust formulations (e.g., PEGylation, liposomal encapsulation) to enhance bioavailability. Validate efficacy in disease-specific animal models (e.g., xenografts for oncology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.